1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene
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Overview
Description
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene is an organic compound characterized by the presence of a sulfinyl group attached to a methylphenyl moiety and a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene typically involves the reaction of 4-methylphenylsulfinyl chloride with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: 1-[(4-Methylphenyl)(sulfonyl)methyl]-4-nitrobenzene.
Reduction: 1-[(4-Methylphenyl)(sulfinyl)methyl]-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene exerts its effects involves interactions with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in diverse chemical reactions. The nitro group can undergo reduction to form an amino group, which can further react with other molecules.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-4-nitrobenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(4-Methylphenyl)(sulfinyl)methyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Contains a tetrazole ring instead of a benzene ring
Uniqueness: 1-[
Properties
Molecular Formula |
C14H11NO3S |
---|---|
Molecular Weight |
273.31g/mol |
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-4-11(5-3-10)14(19-18)12-6-8-13(9-7-12)15(16)17/h2-9H,1H3 |
InChI Key |
CSRGLCBATMCEPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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